5-Hydroxypent-3-enenitrile
Overview
Description
5-Hydroxypent-3-enenitrile is an organic compound with the molecular formula C5H7NO. It is a cyanohydrin, characterized by the presence of both a hydroxyl group and a nitrile group attached to a pentene backbone. This compound is optically active and can be produced using specific enzymes such as hydroxynitrile lyase from Manihot esculenta .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxypent-3-enenitrile can be synthesized through the hydrocyanation of unsaturated compounds. One common method involves the addition of hydrogen cyanide to an unsaturated alcohol under the presence of a nickel catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of multi-coordinated phosphite and nickel catalyst complexes. This method ensures high yield and purity of the compound, making it suitable for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed:
Oxidation: Formation of 5-oxopent-3-enenitrile.
Reduction: Formation of 5-aminopent-3-enenitrile.
Substitution: Formation of 5-alkoxypent-3-enenitrile or 5-acyloxypent-3-enenitrile.
Scientific Research Applications
5-Hydroxypent-3-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxypent-3-enenitrile involves its ability to release hydrogen cyanide (HCN) from cyanogenic glycosides in injured tissues. This release of toxic HCN plays a central role in the defense mechanism of plants . The molecular targets and pathways involved include the decomposition of cyanohydrins into HCN and corresponding aldehydes or ketones.
Comparison with Similar Compounds
3-Pentenenitrile: Similar structure but lacks the hydroxyl group.
2-Hydroxypent-3-enenitrile: Another cyanohydrin with a different hydroxyl group position.
Uniqueness: 5-Hydroxypent-3-enenitrile is unique due to its specific positioning of the hydroxyl and nitrile groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(Z)-5-hydroxypent-3-enenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1,3,7H,2,5H2/b3-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGCOZUWLMELF-IWQZZHSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.